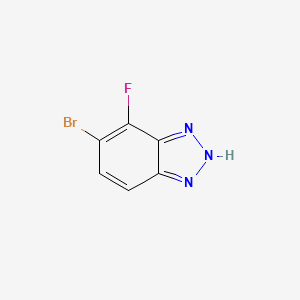

1H-Benzotriazole, 6-bromo-7-fluoro-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1H-Benzotriazole, 6-bromo-7-fluoro-” is a derivative of Benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular weight of “6-Bromo-5-fluoro-1H-benzotriazole 3-oxide” is 232.01 . The InChI code for this compound is 1S/C6H3BrFN3O/c7-3-1-5-6 (2-4 (3)8)11 (12)10-9-5/h1-2,9H .Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Benzotriazole reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .Physical and Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a density of 1.36 g/mL , a melting point of 100 °C , and a boiling point of 350 °C . It is soluble in water at 20 g/L .科学的研究の応用

Biotransformation and Environmental Persistence

Benzotriazoles are recognized for their widespread use as domestic and industrial corrosion inhibitors, leading to their omnipresence as micropollutants in aquatic environments. Research has shown that these compounds undergo partial biodegradation in conventional wastewater treatment, with biodegradation half-lives ranging from less than a day to over eight days for different derivatives. Transformation products identified include hydroxy-1H-benzotriazole and 1H-benzotriazole-5-carboxylic acid, underscoring the variety of reaction pathways such as oxidation and hydroxylation that contribute to their environmental persistence (Huntscha et al., 2014).

Degradation Methods

Studies on the degradation of 1H-Benzotriazole using ultraviolet activating persulfate have demonstrated that this method can effectively reduce the concentration of benzotriazoles in water. The degradation process involves both hydroxyl radical and sulfate radical pathways, affected by factors such as pH and the presence of natural organic matters. This indicates that advanced oxidation processes might offer a viable solution for mitigating the environmental impact of benzotriazoles (Ye et al., 2018).

Spectroscopic Properties and Applications

The spectroscopic and photophysical properties of benzotriazole derivatives have been investigated, revealing that halogenated derivatives exhibit blue-shifted electronic absorption and fluorescence emission maxima. This alteration in properties due to halogenation affects their fluorescence quantum yields and provides insights into designing benzotriazole-based fluorophores for various applications (Misawa et al., 2019).

Antimicrobial and Antifungal Activities

Research into benzimidazole, benzotriazole, and aminothiazole derivatives has highlighted their potential as antifungal agents. Some derivatives have shown significant activity against species of Candida, Aspergillus, and dermatophytes, suggesting that benzotriazole compounds could play a role in developing new antifungal drugs (Khabnadideh et al., 2012).

Safety and Hazards

特性

IUPAC Name |

5-bromo-4-fluoro-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHUJRDYBRKNTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2671833.png)

![4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride](/img/structure/B2671835.png)

![6-(2-Methoxyphenyl)-2-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2671837.png)

![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2671838.png)

![4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2671840.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671852.png)

![4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride](/img/structure/B2671853.png)